3-(Morpholin-4-ium-4-ylmethyl)benzoate

Description

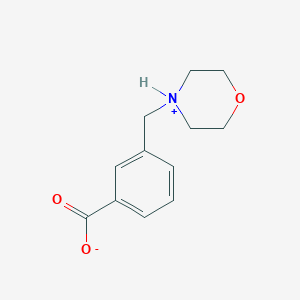

3-(Morpholin-4-ium-4-ylmethyl)benzoate is a benzoic acid derivative featuring a morpholinium group attached via a methylene (-CH₂-) linker at the meta position of the benzene ring. The morpholinium group introduces a quaternary ammonium charge, enhancing solubility in polar solvents and influencing intermolecular interactions such as hydrogen bonding and ionic forces.

Properties

IUPAC Name |

3-(morpholin-4-ium-4-ylmethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLRLAYVCUNAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH+]1CC2=CC(=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Morpholin-4-ium p-aminobenzoate (MPABA)

Structural Differences :

- MPABA (Morpholin-4-ium p-aminobenzoate) features a morpholinium group at the para position of the benzoate ring, along with an additional amino (-NH₂) substituent .

- In contrast, 3-(Morpholin-4-ium-4-ylmethyl)benzoate has the morpholinium group at the meta position without an amino group.

Physical and Functional Properties :

- Crystallography: MPABA crystallizes in a monoclinic system (space group Cc), stabilized by N–H···O and O–H···O hydrogen bonds . The meta-substituted target compound may exhibit distinct packing due to altered hydrogen-bonding geometry.

- NLO Performance: MPABA demonstrates a second-harmonic generation (SHG) efficiency 11.45× greater than potassium dihydrogen phosphate (KDP), attributed to its polar crystal structure . The absence of an amino group and differing substituent position in this compound could reduce its NLO activity.

- Dielectric Properties : MPABA has a low dielectric constant (ε = 4.2 at 1 MHz), advantageous for electro-optic applications . Comparable data for the target compound are unavailable.

Ethyl 4-(Sulfooxy)benzoate and Related Benzoates

Structural Differences :

Functional Implications :

- Solubility: Sulfonate groups enhance water solubility, whereas morpholinium groups improve solubility in polar organic solvents (e.g., methanol, DMSO).

3-(2-Morpholin-4-yl-ethoxy)-benzoic Acid

Structural Differences :

Methyl 3-Iodo-4-morpholinobenzoate

Structural Differences :

- This iodinated derivative (CAS: 131614-73-7) includes a morpholino group and iodine at the 3- and 4-positions, respectively .

Reactivity :

- Iodine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s morpholinium group may limit such reactivity due to its charged nature.

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.